N-(2-ethoxyphenyl)-2-{8-[4-(2-methylphenyl)piperazin-1-yl]-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl}acetamide
CAS No.: 1251614-70-6
Cat. No.: VC4242132
Molecular Formula: C26H29N7O3
Molecular Weight: 487.564
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1251614-70-6 |
|---|---|
| Molecular Formula | C26H29N7O3 |
| Molecular Weight | 487.564 |
| IUPAC Name | N-(2-ethoxyphenyl)-2-[8-[4-(2-methylphenyl)piperazin-1-yl]-3-oxo-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]acetamide |
| Standard InChI | InChI=1S/C26H29N7O3/c1-3-36-22-11-7-5-9-20(22)28-23(34)18-33-26(35)32-13-12-27-24(25(32)29-33)31-16-14-30(15-17-31)21-10-6-4-8-19(21)2/h4-13H,3,14-18H2,1-2H3,(H,28,34) |
| Standard InChI Key | JMTPNIHAGNPTLY-UHFFFAOYSA-N |
| SMILES | CCOC1=CC=CC=C1NC(=O)CN2C(=O)N3C=CN=C(C3=N2)N4CCN(CC4)C5=CC=CC=C5C |
Introduction
N-(2-ethoxyphenyl)-2-{8-[4-(2-methylphenyl)piperazin-1-yl]-3-oxo-2H,3H- triazolo[4,3-a]pyrazin-2-yl}acetamide is a complex organic compound with a molecular formula of C26H29N7O3. This compound is part of a broader class of triazole derivatives, which have been extensively studied for their potential biological activities, including anti-inflammatory and anticancer properties .
Synthesis and Characterization
The synthesis of such complex organic compounds typically involves multi-step reactions. Although specific synthesis details for this compound are not widely documented, similar triazole derivatives often require careful control of reaction conditions, such as temperature and solvent choice, to ensure high yields and purity. Techniques like high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy are commonly used to monitor reaction progress and characterize the final product.
Table 2: Comparison with Similar Compounds
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume